molecular formula C14H19N3 B1480836 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-80-4

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480836
CAS No.: 2098053-80-4
M. Wt: 229.32 g/mol
InChI Key: RVMVYUGFXZRBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are then followed by trapping with various electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.

    Common Reagents and Conditions: Typical reagents include iPrMgCl$LiCl, TMP-bases, and various electrophiles.

    Major Products: The major products depend on the specific reaction and conditions but can include various functionalized derivatives of the original compound.

Scientific Research Applications

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole can be compared with other imidazo[1,2-b]pyrazoles and similar heterocyclic compounds:

Properties

IUPAC Name

6-cyclobutyl-1-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-7-12(6-1)16-8-9-17-14(16)10-13(15-17)11-4-3-5-11/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMVYUGFXZRBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 3
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 4
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 5
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
6-cyclobutyl-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.